N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

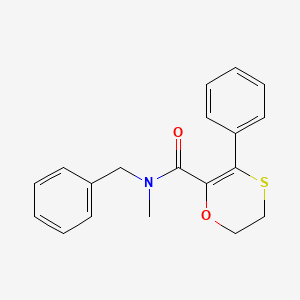

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine ring system. This structure comprises a six-membered ring with one oxygen and one sulfur atom at positions 1 and 4, respectively, and a partially saturated backbone (positions 5 and 6 are single-bonded). The carboxamide group at position 2 is substituted with N-benzyl and N-methyl groups, while position 3 is occupied by a phenyl group.

Properties

Molecular Formula |

C19H19NO2S |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

N-benzyl-N-methyl-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C19H19NO2S/c1-20(14-15-8-4-2-5-9-15)19(21)17-18(23-13-12-22-17)16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |

InChI Key |

JDBXRZIZIAUPAT-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=C(SCCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method includes the reaction of benzylamine with methyl phenyl ketone to form an intermediate, which is then cyclized with a sulfur-containing reagent to form the oxathiine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can be contextualized by comparing it to related oxathiine and heterocyclic carboxamides. Key analogs include carboxin derivatives, dioxine-based compounds, and substituted thieno/furo-pyrrole carboxamides.

Table 1: Structural and Functional Comparison of Selected Oxathiine and Related Derivatives

Key Insights from Comparative Analysis:

Core Heteroatom Effects: The sulfur atom in oxathiine derivatives (e.g., carboxin) contributes to fungicidal activity by interacting with mitochondrial enzymes like succinate dehydrogenase . However, dioxine analogs (e.g., 14a) exhibit superior CA inhibition due to enhanced hydrogen-bonding capacity of the oxygen-rich core . Thieno-pyrrole derivatives (e.g., 8b) demonstrate the highest CA inhibitory activity, likely due to sulfur’s electronic effects and planar aromatic systems .

Substituent Influence :

- N-substituents : Bulky groups (e.g., benzyl in the target compound) may improve membrane permeability but reduce binding affinity compared to smaller alkyl chains (e.g., propyl in 3-phenyl-N-propyl-oxathiine) .

- Positional Effects : Methyl groups at C2 (carboxin) vs. C3 (target compound) significantly alter bioactivity; carboxin’s C2 methyl is critical for fungicidal action, whereas the target’s C3 phenyl may sterically hinder enzyme interactions .

Oxidation State :

- Oxidation of the oxathiine sulfur to sulfone (oxycarboxin) enhances systemic distribution and environmental stability but reduces intrinsic antifungal potency compared to carboxin .

Biological Activity

N-benzyl-N-methyl-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (hereafter referred to as "the compound") is a member of the oxathiine family, characterized by a unique five-membered ring structure containing sulfur and oxygen. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 357.42 g/mol. Its structural features include:

- Benzyl and Methyl Groups : These groups enhance lipophilicity and may influence biological activity.

- Phenyl Group : Contributes to potential interactions with biological targets.

- Carboxamide Functional Group : Increases reactivity and potential for enzyme inhibition.

The compound's biological activity primarily arises from its ability to interact with specific enzymes, particularly carbonic anhydrases (CAs). CAs are crucial in various physiological processes, including pH regulation and ion transport. The compound has been shown to exhibit inhibitory effects on these enzymes, which may have implications for treating conditions such as glaucoma, epilepsy, and cancer.

Enzyme Inhibition

Research indicates that the compound acts as an inhibitor of carbonic anhydrases. Interaction studies have demonstrated that it binds effectively to the active sites of these enzymes, leading to a decrease in their activity. The following table summarizes key findings from studies on similar compounds:

| Compound Name | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | CA Inhibition | TBD | |

| N-(2-fluorobenzyl)-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-1,4-oxathiine | CA Inhibition | TBD | |

| N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine | CA Inhibition | TBD |

Study on Carbonic Anhydrase Inhibition

A recent study evaluated the inhibitory effects of various oxathiine derivatives on carbonic anhydrases. The compound demonstrated significant inhibition compared to control compounds. The study utilized molecular docking techniques to elucidate binding interactions:

"Molecular docking revealed several key interactions between the compound and amino acid residues within the active site of carbonic anhydrases" .

Neuroprotective Potential

Another area of investigation focuses on the neuroprotective properties of the compound. Similar derivatives have shown promise in inhibiting monoamine oxidase (MAO) enzymes, which are involved in neurotransmitter metabolism. This suggests potential applications in treating neurodegenerative diseases:

"Compounds with structural similarities to the oxathiine derivatives exhibited selective inhibition of MAO-A and MAO-B" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.